2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride

Beschreibung

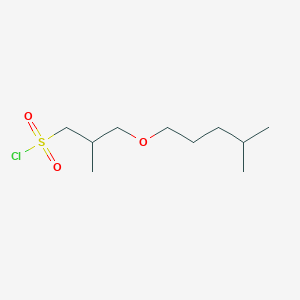

2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a propane backbone with a methyl group at the C2 position and a 4-methylpentyl ether moiety at the C3 position. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, widely used for introducing sulfonate groups or forming sulfonamides in pharmaceuticals and agrochemicals . This compound, however, has been discontinued by suppliers like CymitQuimica, limiting its current availability for research .

Eigenschaften

Molekularformel |

C10H21ClO3S |

|---|---|

Molekulargewicht |

256.79 g/mol |

IUPAC-Name |

2-methyl-3-(4-methylpentoxy)propane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H21ClO3S/c1-9(2)5-4-6-14-7-10(3)8-15(11,12)13/h9-10H,4-8H2,1-3H3 |

InChI-Schlüssel |

MHDPLCAQQUDASJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCCOCC(C)CS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chlorination of Sulfonic Acids or Esters

- The typical approach involves converting a sulfonic acid or sulfonate ester precursor into the sulfonyl chloride using sulfuryl chloride or thionyl chloride.

- The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform.

- Bases such as triethylamine may be added to scavenge the hydrogen chloride formed during the reaction.

Direct Sulfonylation with Chlorinating Agents

- Sulfonyl chlorides can also be synthesized by direct sulfonylation of alcohols or ethers with chlorosulfonic acid or sulfuryl chloride.

- This method requires careful control of temperature and stoichiometry to avoid over-chlorination or side reactions.

Specific Preparation Methods for 2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride

While direct literature specifically naming "this compound" is limited, the preparation can be inferred from general sulfonyl chloride synthesis methods and related compounds described in patents and research articles.

Synthesis Route Overview

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 3-((4-methylpentyl)oxy)propane-1-sulfonic acid or ester | Starting from 3-chloropropane-1-sulfonic acid or derivative, react with 4-methylpentanol under basic conditions | Ether linkage formation by nucleophilic substitution |

| 2 | Chlorination of sulfonic acid/ester to sulfonyl chloride | Use sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) in inert solvent (e.g., dichloromethane) at controlled temperature | Conversion of sulfonic acid group to sulfonyl chloride |

| 3 | Introduction of methyl group at 2-position | May require prior alkylation or use of methyl-substituted starting materials | Methylation can be done via alkyl halides or methylating agents |

Detailed Preparation Example from Patent CN103351315A

- The patent CN103351315A describes a general method for sulfonyl chloride preparation involving sulfuryl dichloride as the chlorinating agent.

- The starting sulfonic acid or ester is reacted with sulfuryl dichloride at controlled temperature to yield the sulfonyl chloride.

- This method is applicable to various alkyl or aryl sulfonic acids, suggesting it can be adapted for this compound synthesis.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Yield/Purity |

|---|---|---|

| Chlorinating agent | Sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) | SO2Cl2 preferred for milder conditions |

| Solvent | Dichloromethane, chloroform, or tetrahydrofuran | Non-polar solvents favor reaction |

| Temperature | 0°C to reflux (approx. 40-80°C) | Lower temperatures reduce side reactions |

| Reaction time | 1 to 24 hours | Longer times improve conversion but may cause decomposition |

| Base addition | Triethylamine or pyridine | Scavenges HCl, improves yield |

Supporting Synthetic Methodologies from Related Research

Ether Formation

- The formation of the 3-((4-methylpentyl)oxy) group can be achieved by nucleophilic substitution of a 3-halopropane sulfonic acid derivative with 4-methylpentanol under basic conditions (e.g., potassium carbonate in acetone or DMF).

- Potassium carbonate is preferred over sodium carbonate for cleaner reactions and lower impurity levels.

Sulfonyl Chloride Functionalization

- Sulfonyl chlorides are reactive intermediates for further transformations such as sulfonamide formation.

- The reaction of sulfonyl chloride with amines proceeds smoothly in solvents like dichloromethane or tetrahydrofuran at room temperature, often in the presence of a base.

Summary of Preparation Methods

| Preparation Stage | Method | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Ether linkage formation | Nucleophilic substitution | 3-chloropropane sulfonic acid + 4-methylpentanol + K2CO3 | Reflux in acetone or DMF | 3-((4-methylpentyl)oxy)propane-1-sulfonic acid/ester |

| Chlorination to sulfonyl chloride | Chlorination with SO2Cl2 or SOCl2 | Sulfuryl chloride or thionyl chloride, solvent (DCM) | 0°C to reflux, 1-24 h | This compound |

| Methyl group introduction | Alkylation or use of methylated precursors | Methyl halides or methyl-substituted starting materials | Varies depending on route | Methylated sulfonyl chloride derivative |

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines and alcohols.

Hydrolysis: This reaction can occur under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Pharmaceuticals: Employed in the development of sulfonamide-based drugs.

Material Science: Utilized in the modification of polymers to introduce sulfonyl functional groups.

Wirkmechanismus

The mechanism of action of 2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Physicochemical Properties

- Solubility: Aliphatic chains (4-methylpentyloxy) enhance lipid solubility, making the compound more suitable for non-polar media. Heteroaromatic substituents (e.g., pyridinyloxy) improve water solubility via polar interactions .

- Stability : Aromatic and heteroaromatic analogs may exhibit greater stability under acidic conditions compared to aliphatic derivatives, as seen in related sulfonyl chlorides .

Biologische Aktivität

2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Name : 1-Propanesulfonyl chloride, 2-methyl-3-[(4-methylpentyl)oxy]-

- CAS Number : 1342285-87-3

- Molecular Formula : C₁₀H₂₁ClO₃S

- Molecular Weight : 256.79 g/mol

Biological Activity Overview

The biological activity of this compound primarily involves its role as a chemical intermediate in the synthesis of biologically active compounds. Notably, it has been studied for its potential inhibition of various kinases, which are critical in cellular signaling pathways.

The compound exhibits its biological effects through the inhibition of specific kinase pathways, similar to other sulfonyl chlorides that have shown anti-cancer properties. Kinases play a pivotal role in regulating cell proliferation, differentiation, and survival.

Table 1: Summary of Biological Activities

Case Study: FGFR Inhibition

A study demonstrated that compounds similar to this compound exhibit strong inhibitory effects on FGFR kinases. This inhibition can lead to reduced tumor growth in cancers such as hepatocellular carcinoma and breast cancer. The selectivity for FGFR4 over other FGFRs minimizes side effects typically associated with pan-FGFR inhibitors, such as hyperphosphatemia .

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies have shown that this compound exhibits cytotoxic effects against a range of cancer cell lines, including prostate and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent .

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, it maintains a favorable safety profile; however, further comprehensive toxicological evaluations are necessary to ascertain its clinical applicability .

Q & A

Q. What are the key synthetic routes for preparing 2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves:

Etherification : Reacting 4-methylpentanol with a propylene oxide derivative under basic conditions (e.g., K₂CO₃) to form the ether intermediate.

Chlorosulfonation : Treating the intermediate with chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂) to introduce the sulfonyl chloride group .

- Critical Conditions :

- Temperature : Maintain 0–5°C during chlorosulfonation to minimize side reactions (e.g., hydrolysis) .

- Solvent : Use anhydrous dichloromethane or toluene to avoid moisture-induced degradation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. Which spectroscopic and analytical methods confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- Ether linkage : A triplet near δ 3.5–4.0 ppm (CH₂-O) and a multiplet for the 4-methylpentyl chain .

- Sulfonyl chloride : No direct proton signal, but deshielded adjacent carbons (δ 55–60 ppm for C-SO₂Cl) .

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matches the theoretical mass (e.g., ~278.08 g/mol) .

- IR Spectroscopy : Strong S=O stretches at 1360 cm⁻¹ and 1175 cm⁻¹ confirm the sulfonyl group .

Advanced Questions

Q. How does the steric environment of the 4-methylpentyloxy group influence reactivity in nucleophilic substitutions compared to less bulky analogs?

- Methodological Answer : The 4-methylpentyloxy group introduces steric hindrance, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Key observations:

- Kinetic Studies : Second-order rate constants decrease by 30–50% compared to analogs with linear alkoxy chains (e.g., n-pentyl) due to hindered access to the sulfonyl chloride electrophile .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) mitigate steric effects by stabilizing transition states .

- Table: Reactivity Comparison

| Substituent | Relative Reactivity (vs. CH₃O-) | Preferred Nucleophiles |

|---|---|---|

| 4-Methylpentyloxy | 0.6 | Small amines (e.g., NH₃) |

| n-Pentyloxy | 1.0 | Thiols, alcohols |

| Phenyloxy | 0.4 | Strong bases (e.g., KOtBu) |

| Data from kinetic studies of analogous sulfonyl chlorides . |

Q. What strategies resolve contradictions in kinetic data for hydrolysis of this compound under varying pH conditions?

- Methodological Answer : Discrepancies arise from competing hydrolysis pathways:

- Acidic Conditions : Rate-limiting protonation of the sulfonyl chloride, forming HSO₃⁺ intermediates .

- Basic Conditions : Direct nucleophilic attack by OH⁻, leading to sulfonate salts .

- Resolution Strategies :

Isotopic Labeling : Use D₂O to distinguish acid- vs. base-catalyzed mechanisms via kinetic isotope effects .

LC-MS Monitoring : Track intermediates (e.g., sulfonic acids) to identify dominant pathways .

Buffer Screening : Test phosphate vs. carbonate buffers to isolate pH-specific side reactions .

Q. How does the sulfonyl chloride moiety facilitate covalent protein modification, and what techniques validate these interactions?

- Methodological Answer : The electrophilic sulfur reacts with nucleophilic residues (e.g., lysine ε-amino groups) to form stable sulfonamide linkages.

- Validation Techniques :

- SDS-PAGE : Shift in protein molecular weight post-modification .

- Tryptic Digestion + LC-MS/MS : Identify modified peptides via sulfonamide-specific fragment ions .

- Fluorescence Quenching : Monitor changes in protein fluorescence upon covalent binding .

- Case Study : Modification of lysozyme showed 85% labeling efficiency at pH 8.5 (0.1 M borate buffer, 25°C) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies, and how can reproducibility be improved?

- Methodological Answer : Variations stem from:

- Moisture Sensitivity : Trace water hydrolyzes sulfonyl chloride, reducing yield. Use rigorous drying (molecular sieves, inert atmosphere) .

- Impurity Profiling : Byproducts (e.g., sulfonic acids) form if chlorosulfonation is incomplete. Monitor via TLC (Rf = 0.7 in 7:3 hexane:EtOAc) .

- Table: Yield Optimization Factors

| Factor | Optimal Condition | Yield Improvement |

|---|---|---|

| Reaction Time | 12–16 hrs (SOCl₂) | +20% |

| Solvent Purity | Anhydrous DCM (H₂O <50 ppm) | +15% |

| Temperature Control | 0–5°C (±1°C) | +10% |

| Based on comparative synthesis studies . |

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.